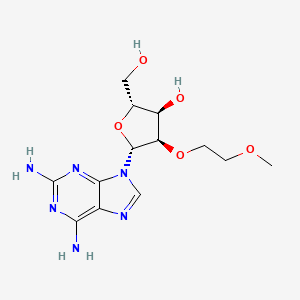

2-Amino-2'-O-(2-methoxyethyl)adenosine

Descripción general

Descripción

2-Amino-2’-O-(2-methoxyethyl)adenosine is a nucleoside analogue with the molecular formula C13H20N6O5 and a molecular weight of 340.34 g/mol . This compound is a derivative of adenosine, where the 2’-hydroxyl group is substituted with a 2-methoxyethyl group, and an amino group is added at the 2-position of the adenine ring . It is primarily used in the synthesis of oligonucleotides and has applications in various fields, including medicinal chemistry and molecular biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2’-O-(2-methoxyethyl)adenosine typically involves the methylation of 2’-deoxyadenosine . One common method starts with 2-methoxymethyl methanesulfonate and 2-aminoadenosine as the starting materials . The reaction proceeds under specific conditions to yield the desired product. The detailed reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of 2-Amino-2’-O-(2-methoxyethyl)adenosine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification processes to meet industrial standards . The use of automated synthesis equipment and stringent quality control measures are essential for efficient industrial production .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2’-O-(2-methoxyethyl)adenosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different analogues.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleoside analogues .

Aplicaciones Científicas De Investigación

The primary application of 2-Amino-2'-O-(2-methoxyethyl)adenosine lies in its role as an agonist for adenosine receptors . These receptors are crucial in mediating various physiological processes, including neurotransmission, immune responses, and cardiovascular functions. The modification at the 2' position significantly enhances its binding affinity and selectivity towards these receptors, making it a promising candidate for therapeutic interventions targeting adenosine signaling pathways.

Therapeutic Potential

Research indicates that this compound can modulate receptor activity effectively, influencing pharmacodynamics when compared to unmodified adenosine derivatives. Its potential therapeutic applications include:

- Neuroprotection : By acting on adenosine receptors, it may offer protective effects in neurological disorders.

- Anti-inflammatory Effects : Its ability to modulate immune responses suggests potential use in treating inflammatory diseases.

- Cardiovascular Benefits : The compound may aid in regulating heart rate and blood flow through its action on cardiovascular adenosine receptors.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Neuroprotective Studies : Research has shown that this compound can reduce neuronal cell death in models of neurodegenerative diseases by activating specific adenosine receptors, thereby enhancing neuroprotection.

- Inflammation Models : In animal studies, treatment with this compound has been associated with reduced inflammatory markers, suggesting its potential as an anti-inflammatory agent.

- Cardiovascular Research : Investigations into its effects on heart rate variability indicate that it may help stabilize cardiac function during stress conditions.

Mecanismo De Acción

The mechanism of action of 2-Amino-2’-O-(2-methoxyethyl)adenosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This interference can inhibit DNA synthesis and induce apoptosis in cancer cells. The compound targets specific molecular pathways, including those involved in cell cycle regulation and DNA repair.

Comparación Con Compuestos Similares

Similar Compounds

2’-O-Methyladenosine: Similar in structure but with a methyl group instead of a methoxyethyl group.

2’-O-(2-Fluoroethyl)adenosine: Contains a fluoroethyl group, offering different chemical properties.

2’-O-(2-Hydroxyethyl)adenosine: Features a hydroxyethyl group, affecting its biological activity.

Uniqueness

2-Amino-2’-O-(2-methoxyethyl)adenosine is unique due to its specific modifications, which enhance its stability and binding affinity in nucleic acid interactions. These properties make it particularly useful in the development of stable and effective therapeutic oligonucleotides.

Actividad Biológica

2-Amino-2'-O-(2-methoxyethyl)adenosine (commonly referred to as 2-Amino-2'-O-MEA) is a modified purine nucleoside analogue that exhibits significant biological activity, particularly as an agonist for adenosine receptors. This compound is characterized by its structural modifications which enhance its stability and receptor affinity compared to natural adenosine. Understanding its biological activity is crucial for potential therapeutic applications, especially in the fields of oncology and neurology.

- Molecular Formula : C13H20N6O5

- Molar Mass : Approximately 340.34 g/mol

- Structural Features : The compound features an amino group at the 2-position and a methoxyethyl group at the 2' position of the ribose moiety, contributing to its unique pharmacological properties .

2-Amino-2'-O-MEA acts primarily as an agonist for adenosine receptors (A1, A2A, A2B, and A3). These receptors play critical roles in various physiological processes, including:

- Neurotransmission : Modulating synaptic transmission and neuroprotection.

- Immune Response : Influencing immune cell activity and inflammation.

- Cardiovascular Function : Regulating heart rate and vascular tone.

The modifications in 2-Amino-2'-O-MEA enhance its binding affinity and selectivity towards these receptors, making it a valuable candidate for therapeutic interventions targeting adenosine signaling pathways .

Receptor Binding Affinity

Research indicates that 2-Amino-2'-O-MEA has significantly improved binding affinities compared to unmodified adenosine derivatives. This enhanced affinity can be attributed to the structural modifications that stabilize the interaction with adenosine receptors.

Antitumor Activity

As a purine nucleoside analogue, 2-Amino-2'-O-MEA exhibits broad antitumor activity. Its mechanisms include:

- Inhibition of DNA Synthesis : Disruption of nucleotide incorporation during DNA replication.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

These properties make it a candidate for targeting indolent lymphoid malignancies .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of 2-Amino-2'-O-MEA compared to related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Amino group at the 2-position | Enhanced stability and receptor selectivity |

| 2-Amino-3'-O-(2-methoxyethyl)adenosine | Amino group at the 3' position | Potent agonist for specific adenosine receptors |

| 2'-O-(2-methoxyethyl)adenosine | No amino group; methoxyethyl substitution | Enhanced stability but less receptor selectivity |

| 2-Amino-3'-O-(4-fluorobenzyl)adenosine | Fluorobenzyl substitution at the 3' position | Increased lipophilicity affecting cellular uptake |

This comparison highlights how 2-Amino-2'-O-MEA stands out due to its balance of stability and receptor interaction capabilities .

Study on Antitumor Efficacy

A study published in Current Pharmaceutical Design examined the effects of various purine nucleoside analogues, including 2-Amino-2'-O-MEA, on lymphoid malignancies. The findings indicated that this compound effectively inhibited tumor growth in vitro by inducing apoptosis and disrupting DNA synthesis pathways .

Neurological Implications

Another research investigation focused on the neurological effects of 2-Amino-2'-O-MEA. The study demonstrated that this compound could enhance neuroprotective signaling through adenosine receptor activation, suggesting potential applications in neurodegenerative diseases.

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O5/c1-22-2-3-23-9-8(21)6(4-20)24-12(9)19-5-16-7-10(14)17-13(15)18-11(7)19/h5-6,8-9,12,20-21H,2-4H2,1H3,(H4,14,15,17,18)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWSGIIALWUBNX-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573213 | |

| Record name | 2-Amino-2'-O-(2-methoxyethyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256224-13-2 | |

| Record name | 2-Amino-2'-O-(2-methoxyethyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.